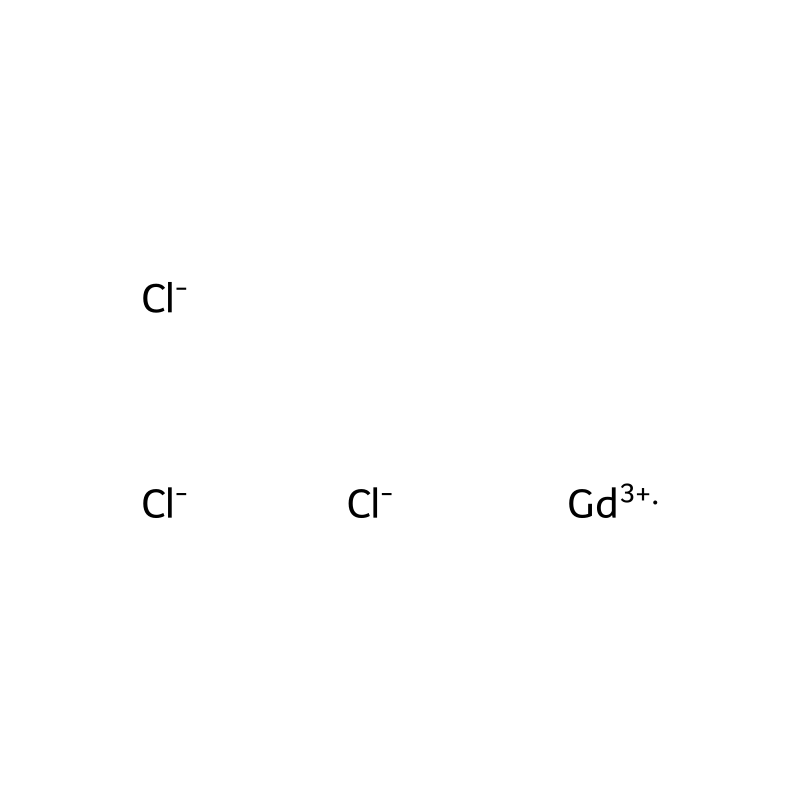Gadolinium chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Magnetic Resonance Imaging (MRI) Contrast Agent:
- Function: GdCl₃ serves as a precursor for the development of gadolinium-based contrast agents (GBCAs) used in MRI. These agents alter the magnetic properties of tissues, enhancing their visibility on MRI scans [].
- Applications: GBCAs play a crucial role in diagnosing various medical conditions, including tumors, inflammation, and vascular disorders [].
- While widely used, GBCAs raise some concerns regarding potential gadolinium deposition in the brain, particularly with linear agents. Research is ongoing to address this issue and develop safer alternatives [].
Material Science Research:
- Function: GdCl₃ serves as a starting material for synthesizing various functional materials, including:
- Superconductors: GdCl₃ finds application in the development of high-temperature superconductors, materials that exhibit zero electrical resistance at specific temperatures.
- Luminescent materials: GdCl₃ can be doped with other elements to create luminescent materials with potential applications in lasers and displays.
Other Research Applications:
Gadolinium chloride, chemically represented as gadolinium trichloride (GdCl₃), is a colorless, hygroscopic, and water-soluble compound. It is commonly encountered in its hexahydrate form, GdCl₃·6H₂O, which is a stable crystalline solid. Gadolinium chloride is derived from gadolinium, a rare earth metal known for its unique magnetic properties and applications in various fields, particularly in medical imaging.
GdCl₃ is considered a mild irritant. It can cause respiratory irritation upon inhalation and skin irritation upon contact. It is also moderately irritating to the eyes []. Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling GdCl₃.
Gadolinium reacts with halogens to form corresponding gadolinium halides:
- With chlorine:
Gadolinium chloride readily dissolves in dilute sulfuric acid, forming aquated Gd³⁺ ions:
The synthesis of gadolinium chloride can be achieved through various methods:
- Direct Reaction with Hydrochloric Acid: As mentioned earlier, solid gadolinium reacts with hydrochloric acid at high temperatures to yield gadolinium trichloride.
- Thermal Decomposition of Ammonium Complexes: Another method involves decomposing ammonium complexes such as (NH₄)₂[GdCl₅] at elevated temperatures (around 300 °C) to obtain gadolinium trichloride .
- Hydrothermal Synthesis: This method involves reacting gadolinium oxide with hydrochloric acid under high-pressure conditions to produce hydrated forms of gadolinium chloride.
The primary applications of gadolinium chloride include:
- Magnetic Resonance Imaging: As a contrast agent due to its paramagnetic properties.
- Research: Used in various chemical and biological studies due to its unique electronic configuration.
- Material Science: Employed in the development of high-temperature superconductors and other advanced materials.
Research on the interactions of gadolinium chloride focuses on its complexation behavior and kinetics in biological systems. The rapid exchange of coordinated water molecules around the Gd³⁺ ion plays a critical role in its biological activity and toxicity profile. Studies indicate that the kinetic stability of gadolinium complexes significantly influences their safety and efficacy as contrast agents .
Several compounds share similarities with gadolinium chloride, particularly within the lanthanide series. Here are some notable comparisons:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Cerium Chloride | CeCl₃ | Less toxic; used in catalysts and ceramics |
| Neodymium Chloride | NdCl₃ | Exhibits similar magnetic properties; used in magnets |
| Samarium Chloride | SmCl₃ | Known for its optical properties; used in lasers |
| Dysprosium Chloride | DyCl₃ | High magnetic susceptibility; used in electronics |
Uniqueness of Gadolinium Chloride
Gadolinium chloride stands out due to its significant paramagnetic properties arising from its electronic configuration (f⁷), making it particularly effective as an MRI contrast agent. Its unique reactivity patterns, especially its interactions with biological systems, further distinguish it from other lanthanide chlorides.
Physical Description
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 46 of 47 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (17.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms

Irritant








